molecular formula C9H13FO2 B8222149 Ethyl 4-fluorocyclohex-3-ene-1-carboxylate CAS No. 452333-58-3

Ethyl 4-fluorocyclohex-3-ene-1-carboxylate

Cat. No.: B8222149
CAS No.: 452333-58-3
M. Wt: 172.20 g/mol
InChI Key: KBDWYRGBBWDLTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluorocyclohex-3-ene-1-carboxylate typically involves the fluorination of a cyclohexene derivative followed by esterification. One common method includes the reaction of 4-fluorocyclohex-3-ene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluorocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-fluorocyclohex-3-ene-1-carboxylate is used in several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-fluorocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chlorocyclohex-3-ene-1-carboxylate
  • Ethyl 4-bromocyclohex-3-ene-1-carboxylate
  • Ethyl 4-iodocyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl 4-fluorocyclohex-3-ene-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom increases the compound’s stability and reactivity, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

ethyl 4-fluorocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDWYRGBBWDLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267659
Record name Ethyl 4-fluoro-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452333-58-3
Record name Ethyl 4-fluoro-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452333-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-fluoro-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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